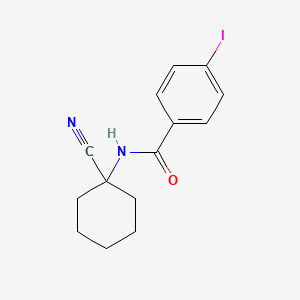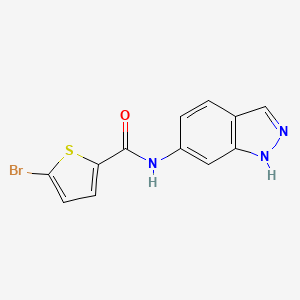
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and an indazole ring, both of which are known to possess biological activity.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of certain kinases, including Akt and ERK, which are known to play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide in lab experiments is its potential as a selective inhibitor of certain kinases, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its biological activity and potential applications. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to develop new synthetic methods for the compound, which can improve its availability for research and potential applications.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1H-indazole-6-amine to yield the final product. The overall process involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and dichloromethane.
Applications De Recherche Scientifique
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has been shown to possess anticancer activity, with studies indicating that it can inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-4-3-10(18-11)12(17)15-8-2-1-7-6-14-16-9(7)5-8/h1-6H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHCIUMYMZQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

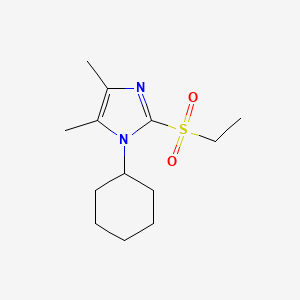
![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
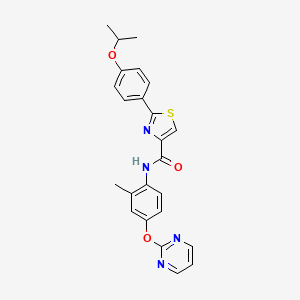
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-cyano-2-methylpropanamide](/img/structure/B7567049.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
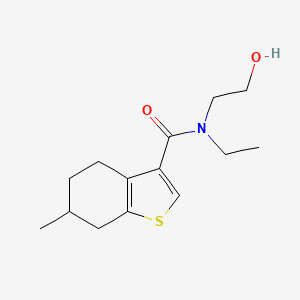
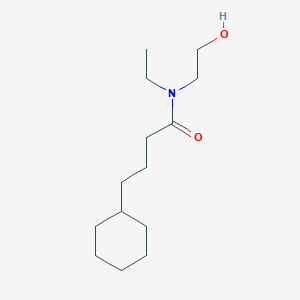
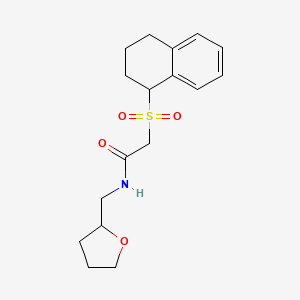
![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)
![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
